molecular formula C7H12N4 B3030368 4-(4H-1,2,4-triazol-3-yl)piperidine CAS No. 893424-25-4

4-(4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B3030368
CAS RN: 893424-25-4
M. Wt: 152.20
InChI Key: YPPVPNFMCXRUCC-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that is used as an intermediate for pharmaceuticals . Some of the synthesized compounds have shown potent inhibitory activity against gram-positive bacteria staphylococcus aureus .


Synthesis Analysis

Two series of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines were synthesized and their anticonvulsant and antibacterial activities were evaluated . The exact synthesis process of 4-(4H-1,2,4-triazol-3-yl)piperidine is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate is represented by the SMILES string O.Cl.Cl.C1CC (CCN1)c2nnc [nH]2 . The empirical formula is C7H16Cl2N4O and the molecular weight is 243.13 .


Physical And Chemical Properties Analysis

4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate is a solid substance . The storage temperature is room temperature . The exact physical and chemical properties are not detailed in the available resources.

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVPNFMCXRUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718249
Record name 4-(1H-1,2,4-Triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-3-yl)piperidine

CAS RN

893424-25-4
Record name 4-(1H-1,2,4-Triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-triazol-3-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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